molecular formula C7H8ClN3S B14388105 1-(4-Chlorophenyl)hydrazine-1-carbothioamide CAS No. 89521-94-8

1-(4-Chlorophenyl)hydrazine-1-carbothioamide

Cat. No.: B14388105
CAS No.: 89521-94-8
M. Wt: 201.68 g/mol
InChI Key: QZLWVNJFPDGUBR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)hydrazine-1-carbothioamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including anticancer, antioxidant, and antimicrobial properties . The presence of the 4-chlorophenyl group and the hydrazine-carbothioamide moiety contributes to its unique chemical behavior and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)hydrazine-1-carbothioamide typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. This method is commonly used in laboratory settings for the preparation of this compound.

In industrial production, the synthesis may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Chlorophenyl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor survival, induction of apoptosis, and cell cycle arrest . The compound’s ability to chelate metal ions also contributes to its biological activities, such as its antioxidant and antimicrobial effects.

Comparison with Similar Compounds

1-(4-Chlorophenyl)hydrazine-1-carbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorophenyl group, which enhances its biological activity and potential therapeutic applications.

Properties

CAS No.

89521-94-8

Molecular Formula

C7H8ClN3S

Molecular Weight

201.68 g/mol

IUPAC Name

1-amino-1-(4-chlorophenyl)thiourea

InChI

InChI=1S/C7H8ClN3S/c8-5-1-3-6(4-2-5)11(10)7(9)12/h1-4H,10H2,(H2,9,12)

InChI Key

QZLWVNJFPDGUBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C(=S)N)N)Cl

Origin of Product

United States

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